molecular formula C4H10F2NO2P B1668514 3-aminopropyl-(difluoromethyl)phosphinic Acid

3-aminopropyl-(difluoromethyl)phosphinic Acid

Cat. No.: B1668514
M. Wt: 173.10 g/mol
InChI Key: TXAHGWWWANKBDA-UHFFFAOYSA-N
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Description

CGP 47656 is a synthetic organic compound that acts as a highly selective ligand for gamma-aminobutyric acid type B receptors. It has been studied for its potential therapeutic applications, particularly in the modulation of neurotransmitter release in the central nervous system .

Preparation Methods

The synthesis of CGP 47656 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CGP 47656 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert CGP 47656 into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down CGP 47656 into smaller fragments.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CGP 47656 has been extensively studied for its scientific research applications, including:

    Chemistry: The compound is used as a tool to study the structure-activity relationships of gamma-aminobutyric acid type B receptor ligands.

    Biology: CGP 47656 is employed in research to understand the role of gamma-aminobutyric acid type B receptors in neurotransmitter release and synaptic transmission.

    Medicine: The compound has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety.

    Industry: CGP 47656 is used in the development of new pharmaceuticals targeting gamma-aminobutyric acid type B receptors.

Mechanism of Action

CGP 47656 exerts its effects by binding to gamma-aminobutyric acid type B receptors, which are G-protein coupled receptors located in the central nervous system. Upon binding, the compound modulates the activity of these receptors, leading to changes in neurotransmitter release and synaptic transmission. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of ion channel function .

Comparison with Similar Compounds

CGP 47656 is unique in its high selectivity for gamma-aminobutyric acid type B receptors compared to other similar compounds. Some similar compounds include:

CGP 47656 stands out due to its specific binding properties and potential therapeutic applications in modulating neurotransmitter release .

Properties

Molecular Formula

C4H10F2NO2P

Molecular Weight

173.10 g/mol

IUPAC Name

3-aminopropyl(difluoromethyl)phosphinic acid

InChI

InChI=1S/C4H10F2NO2P/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2,(H,8,9)

InChI Key

TXAHGWWWANKBDA-UHFFFAOYSA-N

SMILES

C(CN)CP(=O)(C(F)F)O

Canonical SMILES

C(CN)CP(=O)(C(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-aminopropyl(difluoromethyl)phosphinic acid
CGP 47656
CGP-47656

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 520 mg (2.6 mmol) of ethyl P-(3-aminopropyl)-P-difluoromethyl-phosphinate and 5 ml of 12M hydrochloric acid is refluxed for 3 hours and then evaporated to dryness. The residue is dissolved in 5 ml of methanol. To the stirred solution 25 ml of epoxypropane are added dropwise, upon which spontaneous crystallisation occurs. The crystals are collected and dried yielding P-(3-aminopropyl)-P-difluoromethyl-phosphinic acid of m.p. 261°.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminopropyl-(difluoromethyl)phosphinic Acid
Reactant of Route 2
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3-aminopropyl-(difluoromethyl)phosphinic Acid
Reactant of Route 3
3-aminopropyl-(difluoromethyl)phosphinic Acid
Reactant of Route 4
3-aminopropyl-(difluoromethyl)phosphinic Acid
Reactant of Route 5
3-aminopropyl-(difluoromethyl)phosphinic Acid
Reactant of Route 6
3-aminopropyl-(difluoromethyl)phosphinic Acid

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